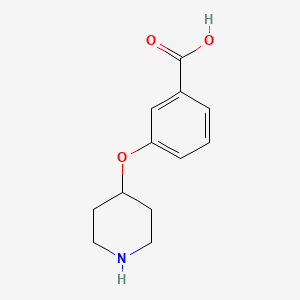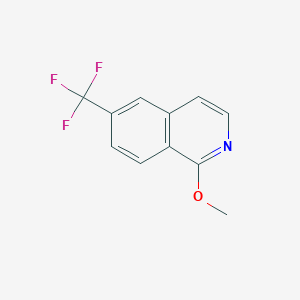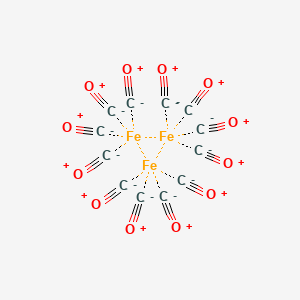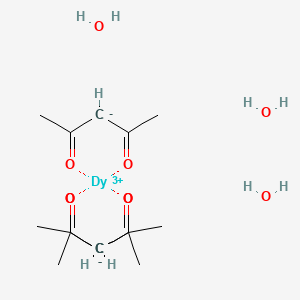![molecular formula C20H26BrClN2O7 B1144223 (2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine CAS No. 18656-96-7](/img/structure/B1144223.png)
(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine
Descripción general
Descripción
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt, commonly referred to as X-Gluc, is a reagent used in various biological and biochemical experiments. X-Gluc is a highly sensitive, non-toxic, and colorimetric reagent that can be used to detect the presence of β-glucuronidase, an enzyme produced by certain bacteria. X-Gluc is a widely used reagent in research laboratories, as it is easy to use, cost-effective, and offers a wide range of applications.
Aplicaciones Científicas De Investigación
Sustrato cromogénico para β-glucuronidasa (GUS)
Este compuesto es un sustrato cromogénico para β-glucuronidasa (GUS), una enzima que escinde el enlace glucosídico para dar 5-bromo-4-cloro-3-hidroxi-1H-indol, que inmediatamente dimeriza para dar un producto azul intenso {svg_1} {svg_2}. Esta propiedad lo hace útil en diversas aplicaciones, como se detalla a continuación.
Sistemas de detección del gen Lac
El compuesto es ideal para sistemas de detección del gen Lac en inmunoblotting, inmunocitoquímica y aplicaciones histológicas {svg_3}. Se convierte en un cromóforo azul índigo insoluble más oscuro que el liberado por X-GAL {svg_4}.
Identificación de colonias bacterianas lac+
El compuesto se utiliza como un sustrato cromogénico adecuado para la identificación de colonias bacterianas lac+ {svg_5} {svg_6}. Las colonias lac+ se pueden distinguir fácilmente por su color azul, que es el resultado de la reacción enzimática.
Histoquímica
En histoquímica, el compuesto se utiliza para detectar la actividad de la enzima β-galactosidasa {svg_7}. La coloración azul resultante ayuda a visualizar la ubicación y la actividad de la enzima en muestras histológicas.
Bacteriología
En bacteriología, el compuesto se utiliza para detectar la presencia y la actividad de la enzima β-galactosidasa {svg_8}. Esto puede ser particularmente útil en el estudio del metabolismo bacteriano y la expresión génica.
Medios de cultivo cromogénicos para E. coli / coliformes
El compuesto se ha reportado como un sustrato cromogénico en una serie de medios de cultivo cromogénicos para E. coli / coliformes {svg_9}. El color azul producido tras la reacción enzimática permite una fácil diferenciación e identificación de E. coli y otras bacterias coliformes.
Mecanismo De Acción
Target of Action
The primary target of the compound, also known as 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt, is the enzyme β-glucuronidase . This enzyme is produced by various organisms, including the bacterium E. coli .
Mode of Action
The compound acts as a substrate for β-glucuronidase . The enzyme cleaves the glycosidic bond of the compound, resulting in the production of colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .
Biochemical Pathways
The compound is involved in the β-glucuronidase pathway . When the compound is cleaved by the enzyme, it produces a blue precipitate, which can be used to detect the activity of β-glucuronidase . This is particularly useful in histochemistry and bacteriology .
Pharmacokinetics
The compound is known to produce an intense blue precipitate upon enzymatic hydrolysis, indicating that it can interact with its target enzyme in biological systems .
Result of Action
The enzymatic action on the compound results in the production of colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change is often used to detect the presence and activity of β-glucuronidase in various biological and experimental contexts .
Action Environment
The action of the compound is influenced by the presence of β-glucuronidase, which is produced by various organisms, including E. coli . The compound is used in a variety of applications, including bacterial detection systems . The compound is stable and safe to transport and store .
Análisis Bioquímico
Biochemical Properties
The primary role of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt in biochemical reactions is as a substrate for the enzyme beta-glucuronidase . When cleaved by beta-glucuronidase, it produces colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This reaction is often used in GUS assays for the detection of the GUS gene .
Cellular Effects
The effects of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt on cells are primarily related to its role as a substrate for beta-glucuronidase. The cleavage of this compound by beta-glucuronidase can be used to monitor the activity of this enzyme in cells . The resulting blue coloration provides a visual indicator of GUS activity, which can be used to track gene expression and other cellular processes .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt involves its interaction with the enzyme beta-glucuronidase. This enzyme cleaves the compound, producing glucuronic acid and chloro-bromoindigo . This reaction is specific to beta-glucuronidase, making this compound a useful tool for studying the activity of this enzyme .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt in laboratory settings can be observed over time through changes in the intensity of the blue coloration produced by its cleavage . This allows for the monitoring of beta-glucuronidase activity over time .
Metabolic Pathways
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is involved in the metabolic pathway of beta-glucuronidase, an enzyme that plays a key role in the metabolism of glucuronides . The cleavage of this compound by beta-glucuronidase is a specific reaction within this pathway .
Subcellular Localization
The subcellular localization of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt would likely depend on the localization of beta-glucuronidase, as this enzyme is responsible for cleaving the compound . Specific details about the subcellular localization of this compound could not be found in the available literature.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAVZDZYVBJWCJ-CYRSAHDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940106 | |
| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18656-96-7 | |
| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 5-bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt help identify Escherichia coli in urine samples?
A1: 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate that specifically interacts with the enzyme β-glucuronidase. This enzyme is commonly produced by Escherichia coli []. When E. coli is present in a urine sample plated on media containing X-glucuronide, it hydrolyzes the substrate, releasing a colored compound. This color change allows for the visual identification and differentiation of E. coli colonies from other bacteria on the culture plate [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













